4-Chloro-2-methoxybenzaldehyde
Overview
Description
4-Chloro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Chloro-2-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Industry: this compound is used in the production of dyes, fragrances, and flavoring agents. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methoxybenzaldehyde is the aldehyde group present in the compound . This aldehyde group can react with various nucleophiles, such as hydroxylamine and hydrazine, to form oximes and hydrazones .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The oxygen atom in the aldehyde group acts as a nucleophile in competition with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. The formation of oximes and hydrazones from the reaction of the aldehyde group with hydroxylamine and hydrazine is a key pathway . These reactions can lead to downstream effects such as the formation of different stereoisomers .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of oximes and hydrazones . These compounds can have various biological activities, depending on their specific structures and the cells or organisms in which they are present.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity with nucleophiles . Additionally, the presence of other substances that can act as nucleophiles may compete with the reaction of the aldehyde group with hydroxylamine and hydrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxybenzaldehyde can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This involves the chlorination of 2-methoxybenzaldehyde using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction proceeds via the formation of a chloronium ion, which then substitutes the hydrogen atom at the para position relative to the methoxy group.
Vilsmeier-Haack Reaction: This method involves the formylation of 4-chloro-2-methoxytoluene using a Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction yields this compound after hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-chloro-2-methoxybenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-chloro-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. For example, reaction with ammonia (NH3) can yield 4-methoxy-2-aminobenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products:
Oxidation: 4-Chloro-2-methoxybenzoic acid.
Reduction: 4-Chloro-2-methoxybenzyl alcohol.
Substitution: 4-Methoxy-2-aminobenzaldehyde.
Comparison with Similar Compounds
4-Chloro-2-methoxybenzaldehyde can be compared with other similar compounds, such as:
4-Chloro-2-methylbenzaldehyde: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.
4-Methoxybenzaldehyde: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Chloro-4-methoxybenzaldehyde: The positions of the chlorine and methoxy groups are reversed, leading to variations in chemical behavior.
Uniqueness: The unique combination of the chlorine atom and methoxy group in this compound imparts specific electronic and steric effects, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.
Properties
IUPAC Name |
4-chloro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZHFWJBYTRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551506 | |
Record name | 4-Chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-86-5 | |
Record name | 4-Chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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